Methyl 3-phenylisoxazole-5-carboxylate

Vue d'ensemble

Description

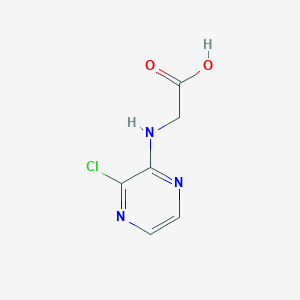

“Methyl 3-phenylisoxazole-5-carboxylate” is a chemical compound with the CAS Number: 1081-30-7 . It has a molecular weight of 203.2 and its IUPAC name is methyl 3-phenyl-5-isoxazolecarboxylate . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H9NO3/c1-14-11(13)10-7-9(12-15-10)8-5-3-2-4-6-8/h2-7H,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 203.19 . The compound has a number of heavy atoms: 15, aromatic heavy atoms: 11, rotatable bonds: 3, H-bond acceptors: 4.0, and H-bond donors: 0.0 . It has a Molar Refractivity of 53.22 and a TPSA of 52.33 Ų . It is soluble with a solubility of 0.292 mg/ml .Applications De Recherche Scientifique

Photochemistry and Vibrational Spectra

Methyl 4-chloro-5-phenylisoxazole-3-carboxylate, a related compound to Methyl 3-phenylisoxazole-5-carboxylate, has been synthesized and studied for its photochemical properties. FTIR spectroscopy revealed two low energy conformers in cryogenic matrices. UV irradiation led to the formation of oxazole, a photoproduct, demonstrating its potential in photochemical studies (Lopes et al., 2011).

Synthesis and Biological Activity

Novel derivatives of comenic acid containing isoxazole moieties have been synthesized, including compounds related to this compound. These derivatives exhibited synergistic effects when mixed with the antitumor drug Temobel, suggesting their potential in enhancing chemotherapy efficacy (Kletskov et al., 2018).

Bromination Studies

Research into the bromination of this compound, particularly the bromination of its methyl group, has been conducted. These studies are important for synthesizing isoxazole-fused heterocycles, which have various applications in chemical synthesis (Roy et al., 2004).

Nitration Mechanism

Nitration of phenylisoxazoles, including variants of this compound, has been studied to understand the electrophilic substitution mechanisms on these compounds. This research is significant for developing synthetic pathways in organic chemistry (Katritzky et al., 1975).

Safety and Hazards

Mécanisme D'action

Target of Action

Methyl 3-phenylisoxazole-5-carboxylate is a compound that belongs to the isoxazole class .

Mode of Action

Isoxazoles, in general, are known to interact with various biological targets based on their chemical diversity

Biochemical Pathways

Isoxazoles are known to be involved in a variety of biological processes due to their diverse chemical structures

Pharmacokinetics

The compound has a Log Kp (skin permeation) of -5.96 cm/s . Its lipophilicity (Log Po/w) ranges from 1.33 to 2.33 .

Result of Action

As a member of the isoxazole class, it may have diverse biological effects depending on its specific targets and mode of action .

Propriétés

IUPAC Name |

methyl 3-phenyl-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-11(13)10-7-9(12-15-10)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDKYDGBJLXLAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NO1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4,9,9-Tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene](/img/structure/B6590386.png)

![2-chloro-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B6590392.png)

![Methyl imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B6590460.png)

![1,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B6590467.png)

![1'-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4'-piperidine]-7-carboxylic acid](/img/structure/B6590478.png)